

An In-depth Technical Guide to Reactive Yellow 185

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. **Reactive Yellow 185**, a significant dye in the textile industry. This document collates available data on its chemical properties, synthesis, and toxicological and environmental impact, presenting it in a structured format for scientific and research applications.

Core Chemical and Physical Properties

Reactive Yellow 185 is an azo dye known for its application in coloring cellulosic fibers.[1] It is characterized by its reactive groups that form covalent bonds with the fibers, ensuring high colorfastness.[1]

Property	Value	Reference
C.I. Name	Reactive Yellow 185	[2]
CAS Number	111211-44-0	[2][3]
Molecular Formula	C27H24ClK3N8O15S4	[2][3]
Molecular Weight	981.53 g/mol	[2][3]
Molecular Structure	Azo class	[2]
Appearance	Green-light yellow powder	[2]
Application	Dyeing of cotton, silk, polyester, fabric, and yarn	[4]

Synthesis and Manufacturing

The manufacturing process for **Reactive Yellow 185** involves a multi-step chemical synthesis. The general procedure is outlined as follows:

- Diazotization: 4,6-Diaminobenzene-1,3-disulfonic acid undergoes diazotization.
- Coupling: The resulting diazonium salt is coupled with 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide.
- Condensation: The product from the coupling reaction is then condensed with 2,4,6-Trichloro-1,3,5-triazine and 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid.
- Salt Formation: The final step involves the formation of the potassium salt.[2]

A generalized workflow for the synthesis of azo reactive dyes is presented below.

A generalized workflow for the synthesis of azo reactive dyes.

Experimental Data and Protocols

Due to the proprietary nature of industrial chemical production, detailed experimental protocols for the synthesis of **Reactive Yellow 185** are not publicly available. However, academic studies

Foundational & Exploratory

have investigated its environmental and toxicological profiles, for which generalized methodologies are described.

Studies on reactive dyes, including those similar to **Reactive Yellow 185**, have been conducted to assess their potential for toxicity and sensitization.

- Cytotoxicity and Mutagenicity: Research on Reactive Yellow 18 involved hemolytic and Ames
 tests to determine cytotoxicity and mutagenicity, respectively.[5] Following treatment with
 gamma radiation and hydrogen peroxide, a significant reduction in both cytotoxicity and
 mutagenicity was observed.[5]
- Sensitization: Certain reactive dyes are known to cause respiratory and skin sensitization in occupationally exposed workers.[6]

A proposed workflow for the toxicological analysis of a reactive dye is illustrated below.

A generalized workflow for the toxicological analysis of reactive dyes.

The environmental impact of reactive dyes is an area of active research, with a focus on their degradation in wastewater.

- Degradation Processes: The removal of reactive dyes from the environment primarily occurs through anaerobic and aerobic biodegradation and photodegradation.[7]
- Advanced Oxidation Processes (AOPs): One study on Reactive Yellow 18 demonstrated a 99% degradation rate using gamma radiation in combination with hydrogen peroxide at an acidic pH.[8]
- Analytical Methods: Liquid chromatography-mass spectrometry (LC-MS) is a key technique for identifying the intermediates formed during the degradation process.[5][7]

The table below summarizes some of the key findings from degradation studies.

Study Focus	Key Findings	Analytical Techniques
Degradation of Reactive Yellow 18	99% degradation achieved with gamma radiation and H ₂ O ₂ .[8]	FTIR, LC-MS[5]
Cytotoxicity and Mutagenicity Reduction	Significant reduction in cytotoxicity (from 15.1% to 7.6% hemolysis) and mutagenicity (81.3-82.3% reduction) after treatment.[5]	Hemolytic and Ames tests[5][8]
General Environmental Fate	Primary removal mechanisms are biodegradation and photodegradation.[7]	LC-MS, MSMS[7]

A logical workflow for the analysis of dye degradation is provided below.

A logical workflow for the analysis of reactive dye degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. dyeschemical.com [dyeschemical.com]
- 4. vianadyes.com [vianadyes.com]
- 5. mdpi.com [mdpi.com]
- 6. sdc.org.uk [sdc.org.uk]
- 7. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 8. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [An In-depth Technical Guide to Reactive Yellow 185]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168554#reactive-yellow-185-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com